REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.CC[N:16](CC)CC.N>C1COCC1>[NH2:16][C:6]1[C:7]([N+:8]([O-:10])=[O:9])=[C:2]([Cl:1])[N:3]=[C:4]([S:12][CH3:13])[N:5]=1
|
Name
|
|
Quantity
|
327 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)SC
|
Name
|
|
Quantity
|
474 μL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
750 μL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(LC/MS indicated consumption of starting materials)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=C1[N+](=O)[O-])Cl)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |